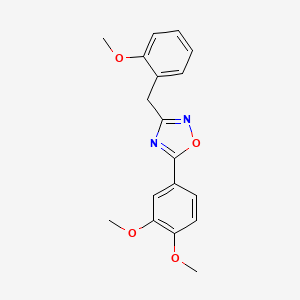
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, also known as EMBO, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the family of oxazolone derivatives and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one exerts its biological effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Specifically, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been found to inhibit the phosphorylation and degradation of IκBα, a key regulator of NF-κB activity.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor properties, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has also been found to exhibit other interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has also been found to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities, making it readily available for use in research studies. However, one limitation of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new drugs based on the structure of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, particularly for the treatment of inflammatory and tumor-related diseases. Another potential direction is the study of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one's effects on other signaling pathways and its potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanisms underlying 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one's biochemical and physiological effects, which may provide important insights into the development of new therapeutic agents.
Synthesemethoden
The synthesis of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and 2-phenylacetaldehyde with ammonium acetate and acetic anhydride in the presence of glacial acetic acid. The reaction proceeds through a condensation reaction and yields the final product as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit promising anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(4E)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-25-18-11-9-16(14-19(18)24-2)13-17-21(23)26-20(22-17)12-10-15-7-5-4-6-8-15/h4-14H,3H2,1-2H3/b12-10+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZYJMONWSSPIF-QIYIKKHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)


![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)